molecular formula C15H11NO2S B12801603 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole CAS No. 6269-48-3

2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole

Cat. No.: B12801603
CAS No.: 6269-48-3
M. Wt: 269.3 g/mol
InChI Key: BXRZTMWCXSTXDM-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole is an organic compound that features a benzodioxole moiety fused with a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole typically involves the condensation of 1,3-benzodioxole derivatives with benzothiazole precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. For instance, the reaction between 1,3-benzodioxole-5-boronic acid and 2-bromo-1,3-benzothiazole in the presence of a palladium catalyst and a base such as cesium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the benzothiazole ring.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the benzothiazole ring.

    Benzothiazole: Contains the benzothiazole ring but not the benzodioxole moiety.

    2-(1,3-Benzodioxol-5-yl)-1,3-benzoxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzothiazole is unique due to the combination of the benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .

Properties

CAS No.

6269-48-3

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C15H11NO2S/c1-2-4-14-11(3-1)16-15(19-14)8-10-5-6-12-13(7-10)18-9-17-12/h1-7H,8-9H2

InChI Key

BXRZTMWCXSTXDM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NC4=CC=CC=C4S3

Origin of Product

United States

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